molecular formula C15H15NO2 B12310281 Mefenamic Acid-d3

Mefenamic Acid-d3

Cat. No.: B12310281
M. Wt: 244.30 g/mol
InChI Key: HYYBABOKPJLUIN-FIBGUPNXSA-N
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Description

Mefenamic Acid-d3 is a deuterated form of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). The deuterium substitution in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies. Mefenamic acid itself is known for its analgesic, anti-inflammatory, and antipyretic properties, and is commonly used to treat mild to moderate pain, including menstrual pain and arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mefenamic Acid-d3 involves the introduction of deuterium atoms into the mefenamic acid molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Mefenamic Acid-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mefenamic Acid-d3 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal tracer for studying the pharmacokinetics and metabolism of mefenamic acid in the body.

    Drug Development: It is used in the development of new NSAIDs with improved pharmacokinetic profiles.

    Biological Research: this compound is used to study the biological pathways and molecular targets of NSAIDs.

    Industrial Applications: It is used in the formulation of pharmaceuticals to enhance the stability and efficacy of the drug

Mechanism of Action

Mefenamic Acid-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium substitution does not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

    Diclofenac: Known for its potent anti-inflammatory effects.

Uniqueness of Mefenamic Acid-d3

This compound is unique due to its deuterium substitution, which provides advantages in pharmacokinetic studies and drug development. The deuterium atoms can lead to a slower metabolic rate, potentially increasing the drug’s half-life and reducing the frequency of dosing .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

244.30 g/mol

IUPAC Name

2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3

InChI Key

HYYBABOKPJLUIN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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